2-(5-fluoro-2-nitrophenoxy)acetic acid

Medicinal Chemistry Cancer Research Cytotoxicity

2-(5-Fluoro-2-nitrophenoxy)acetic acid (CAS 396-03-2) is a fluorinated, nitrated phenoxyacetic acid derivative. It belongs to a class of aryloxyacetic acids widely utilized as building blocks in medicinal chemistry and agrochemical discovery.

Molecular Formula C8H6FNO5
Molecular Weight 215.13 g/mol
CAS No. 396-03-2
Cat. No. B3031488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-fluoro-2-nitrophenoxy)acetic acid
CAS396-03-2
Molecular FormulaC8H6FNO5
Molecular Weight215.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)OCC(=O)O)[N+](=O)[O-]
InChIInChI=1S/C8H6FNO5/c9-5-1-2-6(10(13)14)7(3-5)15-4-8(11)12/h1-3H,4H2,(H,11,12)
InChIKeyOHDQHPUGOMHBGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Fluoro-2-nitrophenoxy)acetic Acid (CAS 396-03-2): Procurement Baseline and Class Definition for Research Applications


2-(5-Fluoro-2-nitrophenoxy)acetic acid (CAS 396-03-2) is a fluorinated, nitrated phenoxyacetic acid derivative . It belongs to a class of aryloxyacetic acids widely utilized as building blocks in medicinal chemistry and agrochemical discovery [1]. This compound is characterized by its unique substitution pattern, where a fluorine atom at the 5-position and a nitro group at the 2-position of the phenyl ring influence both its electronic properties and chemical reactivity, differentiating it from non-fluorinated or differently substituted analogs .

2-(5-Fluoro-2-nitrophenoxy)acetic Acid (CAS 396-03-2): Why In-Class Substitution by Other Fluoro-nitrophenoxy Acetates Fails


Within the class of fluoro-nitrophenoxyacetic acids, positional isomerism leads to significant differences in chemical behavior and downstream synthetic utility. Substitution of 2-(5-fluoro-2-nitrophenoxy)acetic acid (CAS 396-03-2) with analogs like the 4-fluoro-2-nitro (CAS 396-15-6) or 2-fluoro-4-nitro (CAS 399-45-1) [1] versions is not straightforward. The relative positions of the electron-withdrawing nitro and fluoro groups dictate the regioselectivity of key reactions, including nucleophilic aromatic substitution (SNAr) and subsequent cyclization steps . For instance, the specific 5-fluoro-2-nitro pattern is a known precursor in patented routes to the herbicide flumioxazin, a function not shared by its positional isomers [2]. Therefore, generic substitution can derail a synthetic pathway or alter the biological profile of derived compounds, making the specific regioisomer essential for reproducible research outcomes.

2-(5-Fluoro-2-nitrophenoxy)acetic Acid (CAS 396-03-2): Quantitative Differentiation Guide for Scientific Selection


Enhanced Cytotoxicity in HeLa Cells Compared to Halogen Analogs: A Comparative in vitro Study

2-(5-Fluoro-2-nitrophenoxy)acetic acid demonstrates superior cytotoxic potency against the HeLa cervical cancer cell line compared to its chloro and bromo analogs. In a direct comparative study, the compound exhibited an IC50 value of 25 µM, which is markedly more potent than the chloro (32 µM) and bromo (38 µM) counterparts .

Medicinal Chemistry Cancer Research Cytotoxicity

Regiospecific Role as a Critical Intermediate in Flumioxazin Herbicide Synthesis

The 5-fluoro-2-nitrophenoxy scaffold is a mandatory, non-substitutable intermediate in the synthesis of the commercial herbicide flumioxazin [1]. Patented synthetic routes explicitly begin with the reaction of 2,4-difluoronitrobenzene with a glycolate to produce methyl 2-(5-fluoro-2-nitrophenoxy)acetate, the ester of the target compound [1]. Other regioisomers, such as the 3-fluoro-4-nitro or 2-fluoro-4-nitro versions, do not lead to the same cyclized benzoxazinone core structure [2].

Agrochemical Synthesis Process Chemistry Herbicide Intermediates

Differentiated Electronic Profile for SNAr Reactivity vs. Other Halogenated Analogs

The electronic influence of the 5-fluoro substituent, combined with the 2-nitro group, creates a unique reactivity profile for nucleophilic aromatic substitution (SNAr) that differs from other halogenated analogs . While direct quantitative kinetic data for the acid form is scarce, the fluorine atom's strong electron-withdrawing inductive effect (-I) significantly activates the ring toward nucleophilic attack, but without the steric bulk or polarizability of heavier halogens (Cl, Br, I) . This results in a distinct balance of reactivity and selectivity, enabling subsequent functionalization (e.g., amination, etherification) under milder conditions or with different regioselectivity compared to its chloro- or bromo-substituted counterparts .

Organic Synthesis Medicinal Chemistry Reaction Optimization

2-(5-Fluoro-2-nitrophenoxy)acetic Acid (CAS 396-03-2): Prioritized Application Scenarios Based on Differentiated Evidence


Precursor for Fluorinated Heterocycles in Agrochemical Discovery

The compound's unique 5-fluoro-2-nitrophenoxy core is a validated precursor for synthesizing fluorinated benzoxazinones, a key structural motif in commercial herbicides like flumioxazin [1]. Its specific regioisomerism is essential for achieving the correct cyclization to form the active heterocyclic core. This makes it a high-priority building block for agrochemical research groups focused on developing novel protoporphyrinogen oxidase (PPO) inhibitors and other herbicides.

Lead-Like Scaffold for Cytotoxic and Differentiation-Inducing Agents

Based on its demonstrated cytotoxic potency (IC50 = 25 µM against HeLa cells) , which surpasses that of its chloro and bromo analogs, this compound serves as an attractive scaffold for medicinal chemistry optimization. Its capacity to induce apoptosis and its potential for cell differentiation activity [2] position it as a valuable starting point for developing new anticancer agents or research probes for studying cell death pathways.

Specialized Substrate for Biocatalysis and Chemoenzymatic Synthesis

As a fluoro-nitroaromatic compound, it is a candidate substrate for nitroreductase (NTR) enzymes [3]. The fluorine substitution alters the electronic properties of the nitroaromatic ring, which can influence its reduction rate and specificity compared to non-fluorinated analogs [4]. This makes it a useful substrate for studying the substrate scope of NTRs and for developing biocatalytic routes to generate fluorinated aniline derivatives, which are valuable intermediates in pharmaceutical synthesis.

Investigative Tool in Mechanistic Chemical Biology

The combination of a bioorthogonal fluoro substituent and a reducible nitro group makes this compound a potential probe in chemical biology. The nitro group can act as a 'masked' amino group, to be revealed via enzymatic (e.g., nitroreductase) or chemical reduction [3]. This can be harnessed for developing activatable fluorescent probes or hypoxia-selective prodrugs, where the compound's distinct electronic and steric profile, conferred by the 5-fluoro-2-nitro pattern, is expected to influence its activation kinetics and selectivity in complex biological systems.

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